molecular formula C19H28N4O3 B6784952 N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide

Cat. No.: B6784952
M. Wt: 360.5 g/mol
InChI Key: NTQNHLFHRLMYQN-PQYJZYHDSA-N
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Description

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide is a complex organic molecule with a diverse range of applications in scientific research and industrial processes. It is characterized by its unique structural features, including a cyclopropyl group, an imidazole ring, and an oxopiperidine moiety.

Properties

IUPAC Name

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3/c1-22-12-20-11-16(22)19-15(7-9-18(25)23(19)13-4-5-13)21-17(24)8-6-14-3-2-10-26-14/h11-15,19H,2-10H2,1H3,(H,21,24)/t14?,15-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNHLFHRLMYQN-PQYJZYHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C3CC3)NC(=O)CCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@H]2[C@@H](CCC(=O)N2C3CC3)NC(=O)CCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide involves multi-step organic reactions. A typical synthetic route might begin with the preparation of the imidazole ring via condensation reactions, followed by the introduction of the piperidine and cyclopropyl groups through cyclization and substitution reactions, respectively. The final step often involves the formation of the amide linkage under mild conditions using coupling reagents such as carbodiimides.

Industrial Production Methods:

On an industrial scale, the synthesis would be optimized for high yield and purity, often utilizing automated processes and controlled reaction environments. Techniques such as flow chemistry and continuous synthesis may be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to higher oxidation states.

  • Reduction: : Conversion of functional groups to lower oxidation states.

  • Substitution: : Replacement of functional groups with different groups.

  • Hydrolysis: : Breakdown of the compound in the presence of water.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Nucleophilic or electrophilic reagents under controlled pH and temperature.

  • Hydrolysis: : Acidic or basic conditions, often requiring heat.

Major Products:

The major products formed from these reactions would depend on the specific functional groups being targeted. For instance, oxidation could lead to the formation of ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry:

In chemistry, this compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies. Its complex structure makes it an ideal candidate for testing novel catalysts and reaction conditions.

Biology:

Biologically, N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide has been investigated for its potential as a bioactive molecule, showing promise in various pharmacological assays.

Medicine:

In medicine, the compound’s unique structural motifs are explored for their potential therapeutic effects. Researchers are particularly interested in its ability to interact with specific molecular targets in the body.

Industry:

Industrially, the compound may be used as an intermediate in the synthesis of more complex molecules or as a reagent in specialized chemical processes.

Mechanism of Action

Comparison:

Compared to other similar compounds, N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(oxolan-2-yl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Comparison with Similar Compounds

  • N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(pyrrolidin-2-yl)propanamide

  • N-[(2R,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)-6-oxopiperidin-3-yl]-3-(tetrahydrofuran-2-yl)propanamide

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